4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate
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Description
4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, also known as OTMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. OTMD is a heterocyclic compound that consists of a six-membered ring containing oxygen, nitrogen, and carbon atoms.
Scientific Research Applications
Synthetic Applications
The compound is part of a broader category of 1,2-oxazines and related compounds with significant synthetic utility. 1,2-Oxazines, including related structures, can be synthesized through various methods, such as the dehydration of dihydro-oxazines derived from the cyclization of acyl-nitroso compounds. These compounds are used as chiral synthons and in general synthetic reactions, illustrating their versatility in creating complex organic molecules. Oxazines have shown potential as intermediates in synthesizing a wide range of biologically active compounds, indicating their importance in medicinal chemistry and drug development (Sainsbury, 1991).
Environmental and Industrial Applications
Research into synthetic phenolic antioxidants, including structures similar to 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, highlights their widespread use in industry and potential environmental impacts. These compounds are used to enhance product shelf life by retarding oxidation. However, their environmental occurrence, human exposure, and toxicity have raised concerns, necessitating further studies on their safety and environmental behaviors (Liu & Mabury, 2020).
The decomposition of methyl tert-butyl ether (MTBE) in environmental contexts has been studied, demonstrating the applicability of advanced oxidation processes. This research, while focusing on MTBE, suggests potential pathways and technologies that could be applicable to compounds with similar structural features or environmental concerns. It highlights the feasibility of using advanced methods to address the environmental persistence of synthetic organic compounds (Hsieh et al., 2011).
Potential Biological Activities
Compounds bearing the oxazine and related scaffolds have been associated with a range of biological activities. These activities include antibacterial, antituberculous, antimycotic, and anthelmintic properties, among others. The ability to modulate these activities through structural modifications underscores the potential of oxazine derivatives in therapeutic development. This versatility suggests that compounds like this compound could serve as valuable starting points for the design of new drugs (Waisser & Kubicová, 1993).
properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-8(6-14)18-7-9(13)10(15)17-4/h5-6,9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEXZDMQSNJPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(OCC1C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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